One study mentions a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with benzimidazole, benzotriazole, or quinoxaline substitutions on the piperidine ring being synthesized and tested for neuroleptic activity []. While the specific compound discussed here is not 1-(4-piperidinyl)-1H-benzotriazole, it showcases the potential of piperidinyl-benzotriazole derivatives in treating neurological disorders.
Several papers focus on optimizing existing drug candidates by modifying their structures [, , , , , , , , , ]. The presence of piperidine rings in many of these optimized structures suggests that incorporating a piperidinyl-benzotriazole moiety could be a valuable strategy for improving drug efficacy, pharmacokinetic properties, or reducing side effects.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7